Cas no 577-68-4 (m-Hemipinic Acid)

m-Hemipinic Acid 化学的及び物理的性質
名前と識別子
-
- m-Hemipinic Acid
- 4,5-dimethoxyphthalic acid
- 1,4,5-dimethoxy
- 2-carboxy-4,5-dimethoxybenzoic acid
- 4,5-Dimethoxy-1,2-benzoldicarbonsaeure
- 4,5-dimethoxybenzene-1,2-dicarboxylic acid
- 4,5-dimethoxy-phthalic acid
- meta-hemipinic acid
- m-Hemipic acid
- m-opianic acid
- Phthalic acid,5-dimethoxy
- DTXSID00302955
- Z1993522302
- 4,5-Dimethoxyphthalicacid
- 4,2-benzenedicarboxylic acid
- AS-83115
- 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
- EN300-365412
- 1, 4,5-dimethoxy-
- 4, 5-Dimethoxy-1,2-benzenedicarboxylic acid
- Phthalic acid,5-dimethoxy-
- metahemipinic acid
- NSC-155484
- SCHEMBL1417516
- 1,2-Benzenedicarboxylic acid, 4,5-dimethoxy-
- 577-68-4
- CHEBI:174164
- NSC155484
- AKOS000277924
- Veratrole-4,5-dicarboxylic acid
- E84442
- Phthalic acid, 4,5-dimethoxy-
- Metahemipic acid
- DB-255314
-
- MDL: MFCD08693608
- インチ: InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
- InChIKey: SKBDLRWFSRLIPP-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 226.04800
- どういたいしつりょう: 226.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.391
- ふってん: 394.7°C at 760 mmHg
- フラッシュポイント: 157.1°C
- 屈折率: 1.572
- PSA: 93.06000
- LogP: 1.10020
m-Hemipinic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365412-0.05g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
Alichem | A019149821-10g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 10g |
$1949.70 | 2023-09-01 | |
TRC | H245650-1g |
m-Hemipinic Acid |
577-68-4 | 1g |
$ 525.00 | 2022-06-04 | ||
Alichem | A019149821-25g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 25g |
$3417.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768010-250mg |
4,5-Dimethoxyphthalic acid |
577-68-4 | 98% | 250mg |
¥1111.00 | 2024-05-08 | |
Crysdot LLC | CD12059198-1g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 1g |
$900 | 2024-07-24 | |
eNovation Chemicals LLC | Y0994066-5g |
4,5-dimethoxyphthalic acid |
577-68-4 | 95% | 5g |
$1000 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768010-1g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 98% | 1g |
¥3214.00 | 2024-05-08 | |
Enamine | EN300-365412-1.0g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | H245650-500mg |
m-Hemipinic Acid |
577-68-4 | 500mg |
$374.00 | 2023-05-18 |
m-Hemipinic Acid 関連文献
-
2. The Pictet memorial lectureGeorge Barger J. Chem. Soc. 1938 1113
-
Seungyoon Kang,Suji Lee,Woojin Yang,Jiwon Seo,Min Su Han Org. Biomol. Chem. 2016 14 8815
-
O. C. Musgrave,C. J. Webster J. Chem. Soc. D 1969 712
-
J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
m-Hemipinic Acidに関する追加情報
Introduction to m-Hemipinic Acid (CAS No. 577-68-4)
m-Hemipinic Acid, chemically designated as m-Hemipinic Acid (CAS No. 577-68-4), is a significant compound in the field of pharmaceutical and chemical research. This compound, belonging to the family of pyridine derivatives, has garnered considerable attention due to its unique structural properties and potential applications in various biochemical pathways. The molecular structure of m-Hemipinic Acid features a hemipinacolic acid moiety attached to a pyridine ring, which contributes to its distinct reactivity and functionality.
The compound's chemical formula is C₈H₈O₃, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of multiple reactive sites on its structure makes m-Hemipinic Acid a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its ability to participate in various chemical reactions, such as esterification and condensation, underscores its importance in synthetic chemistry.
In recent years, m-Hemipinic Acid has been extensively studied for its potential role in drug discovery and development. Researchers have explored its applications in the synthesis of bioactive molecules that target specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurological disorders. The compound's structural motif is particularly interesting because it can mimic natural substrates or inhibitors, thereby facilitating the design of targeted therapeutic interventions.
One of the most compelling aspects of m-Hemipinic Acid is its role as a precursor in the synthesis of more complex pharmacophores. For instance, derivatives of m-Hemipinic Acid have been utilized to create molecules with enhanced binding affinity and selectivity for biological targets. This has led to several promising candidates entering preclinical studies for their efficacy in treating various conditions. The compound's versatility allows chemists to modify its structure in numerous ways, enabling the tailoring of properties such as solubility, stability, and metabolic clearance.
The latest research on m-Hemipinic Acid has also highlighted its potential in materials science. Its ability to form stable complexes with metal ions has opened up avenues for developing new catalysts and functional materials. These complexes exhibit unique catalytic properties that could be harnessed for industrial applications, including the conversion of pollutants into less harmful substances. Additionally, the compound's interaction with light has sparked interest in its use as a component in photoreactive materials.
From a biochemical perspective, m-Hemipinic Acid has been investigated for its effects on cellular processes. Studies have shown that certain derivatives can modulate the activity of enzymes involved in signal transduction pathways. This modulation can lead to changes in cellular behavior that may be beneficial in therapeutic contexts. For example, compounds derived from m-Hemipinic Acid have demonstrated inhibitory effects on kinases and phosphatases, which are key players in regulating cell growth and differentiation.
The synthesis of m-Hemipinic Acid itself is an area of active research. Chemists have developed efficient methods for producing this compound using renewable feedstocks and sustainable processes. These advancements not only make the compound more accessible but also align with global efforts to reduce the environmental impact of chemical manufacturing. The development of green chemistry approaches ensures that future applications of m-Hemipinic Acid will be both effective and environmentally responsible.
Another exciting development is the use of computational methods to predict the behavior of m-Hemipinic Acid and its derivatives. Molecular modeling techniques have enabled researchers to simulate interactions between m-Hemipinic Acid and biological targets at an atomic level. This computational insight accelerates the drug discovery process by allowing scientists to identify promising candidates before conducting costly experimental trials.
The future prospects for m-Hemipinic Acid are vast and multifaceted. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial applications. Its unique properties make it a valuable tool for chemists and biologists alike, driving innovation across multiple disciplines.
577-68-4 (m-Hemipinic Acid) 関連製品
- 6245-57-4(4-Methoxy-2-methylbenzoic acid)
- 645-08-9(Isovanillic acid)
- 121-34-6(Vanillic acid)
- 3168-59-0(5-Methoxy-2-methylbenzoic acid)
- 103203-38-9(1,2-Benzenedicarboxylicacid, 5-methoxy-3-methyl-)
- 530-57-4(Syringic acid)
- 1885-13-8(4-methoxybenzene-1,2-dicarboxylic acid)
- 3934-84-7(3-O-Methylgallic acid)
- 93-07-2(Veratric acid)
- 118-41-2(3,4,5-Trimethoxybenzoic acid)
